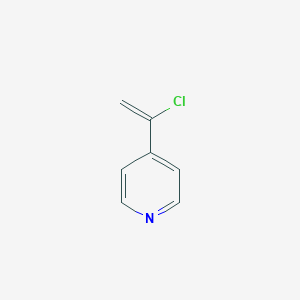

4-(1-Chlorovinyl)pyridine

Description

4-(1-Chlorovinyl)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 4-position with a 1-chlorovinyl group (–CH=CHCl). This structure combines the electron-deficient nature of pyridine with the electrophilic reactivity of the chlorovinyl substituent, making it a versatile intermediate in organic synthesis. The chlorovinyl group introduces steric and electronic effects that influence its chemical behavior, such as susceptibility to nucleophilic attack at the chlorine-bearing carbon or participation in cycloaddition reactions.

Properties

CAS No. |

100325-28-8 |

|---|---|

Molecular Formula |

C7H6ClN |

Molecular Weight |

139.58 g/mol |

IUPAC Name |

4-(1-chloroethenyl)pyridine |

InChI |

InChI=1S/C7H6ClN/c1-6(8)7-2-4-9-5-3-7/h2-5H,1H2 |

InChI Key |

CCVXDQBJSNUYNP-UHFFFAOYSA-N |

SMILES |

C=C(C1=CC=NC=C1)Cl |

Canonical SMILES |

C=C(C1=CC=NC=C1)Cl |

Synonyms |

Pyridine, 4-(1-chloroethenyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

| Compound | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-(1-Chlorovinyl)pyridine | –CH=CHCl at C4 | C₇H₅ClN | ~153.6 |

| 4-Vinylpyridine | –CH=CH₂ at C4 | C₇H₇N | 105.1 |

| 4-Chloropyridine | –Cl at C4 | C₅H₄ClN | 113.5 |

| 4-(2-Aminoethyl)pyridine | –CH₂CH₂NH₂ at C4 | C₇H₁₀N₂ | 122.2 |

| 5-(1-Chlorovinyl)uridine | –CH=CHCl at C5 of uridine | C₉H₁₁ClN₂O₆ | ~302.6 |

Key Differences :

- 4-Vinylpyridine lacks the chlorine atom, reducing electrophilicity and enabling polymerization applications.

- 4-Chloropyridine has a simpler halogen substituent but lacks the conjugated double bond, limiting its utility in cycloaddition reactions.

- 4-(2-Aminoethyl)pyridine exhibits basicity and metal-coordination capabilities due to the amino group, unlike the inert chlorovinyl group .

Physical Properties

Data from substituted pyridines in and suggest trends:

| Compound Type | Melting Point Range (°C) | Molecular Weight Range (g/mol) | Key Functional Groups |

|---|---|---|---|

| Chlorovinyl-substituted | ~268–287 (complex analogs) | 466–545 (complex analogs) | –CH=CHCl, –N |

| Aminoethyl-substituted | Not reported | 122–545 | –NH₂, –CN |

| Halogenated pyridines | 113–302 | 113.5–302.6 | –Cl, –Br |

Notes:

- The chlorovinyl group in this compound likely lowers melting points compared to bulkier substituted analogs in due to reduced molecular symmetry .

- Higher molecular weight analogs (e.g., 545 g/mol in ) exhibit elevated melting points (~287°C), attributed to strong intermolecular forces from multiple aromatic and polar groups .

Key Findings :

- Aminoethyl-substituted pyridines () prioritize coordination chemistry over reactivity with organic electrophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.